2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphe nyl)acetamide
Description
2-[4-Amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide is a triazole-thioacetamide derivative with a molecular formula of C₁₈H₁₆ClFN₄OS (molecular weight: ~402.86 g/mol). Its structure features:
- A 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 2-fluorophenyl moiety.
- A thioether linkage (-S-) connecting the triazole to an acetamide group.
- An N-(5-chloro-2-methylphenyl) substituent on the acetamide nitrogen.
Properties
Molecular Formula |
C17H15ClFN5OS |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H15ClFN5OS/c1-10-6-7-11(18)8-14(10)21-15(25)9-26-17-23-22-16(24(17)20)12-4-2-3-5-13(12)19/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
DCLSZAUFPFRWLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the fluorophenyl and chloro-methylphenyl groups. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and sodium hydroxide (NaOH) for substitution. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe for studying enzyme interactions.
Medicine: It is being investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorophenyl group are key structural features that enable it to bind to these targets with high affinity. This binding can inhibit the activity of enzymes involved in critical biological pathways, leading to therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table highlights structural variations among analogs and their implications:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The trifluoromethyl group () increases logP, favoring blood-brain barrier penetration but possibly reducing aqueous solubility .
- Solubility : Methoxy-substituted analogs () may exhibit improved solubility due to polar oxygen atoms, whereas chloro groups (target compound) prioritize lipophilicity .
- Metabolic Stability : Bulkier substituents (e.g., 3-methylphenyl in ) or fused rings () could slow oxidative metabolism .
Biological Activity
The compound 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antifungal, antibacterial, and anticancer research. The structural features of the compound, including a triazole ring and various aromatic groups, contribute to its unique reactivity and biological interaction profiles.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 387.4 g/mol. The presence of the triazole ring is significant as it plays a crucial role in the inhibition of specific enzymes and receptors, which is essential for its biological activity.
| Structural Feature | Description |
|---|---|
| Triazole Ring | Known for antifungal activity by inhibiting ergosterol synthesis. |
| Fluorinated Phenyl Group | Enhances lipophilicity and potential interactions with biological targets. |
| Chloro-Methyl Phenyl Group | May contribute to selective binding properties in cancer cells. |
The primary mechanisms through which this compound exerts its biological activity include:
- Antifungal Activity : The triazole moiety inhibits the synthesis of ergosterol, a vital component of fungal cell membranes, leading to cell death.
- Antibacterial Activity : Interaction with bacterial enzymes disrupts normal cellular functions, resulting in bactericidal effects.
- Anticancer Activity : The compound may induce apoptosis in cancer cells by modulating specific signaling pathways.
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds often exhibit significant antimicrobial properties. In a study assessing various triazole derivatives, compounds similar to 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)] showed moderate to high activity against various bacterial strains such as Staphylococcus aureus and Enterobacter aerogenes .
Case Studies
- Antifungal Efficacy : A comparative study showed that triazole derivatives significantly inhibited the growth of Candida albicans, with IC50 values indicating potent antifungal activity .
- Cancer Cell Lines : In vitro studies on human cancer cell lines revealed that compounds with similar structures induced apoptosis through caspase activation pathways. The specific compound under discussion exhibited similar effects, suggesting potential for further development as an anticancer agent .
Comparative Analysis
A comparative analysis with other known triazole compounds highlights the unique efficacy of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| Compound A | Antifungal | 10 |
| Compound B | Anticancer | 15 |
| Target Compound | Antifungal & Anticancer | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
